molecular formula C28H30N2O4 B11320174 N-(1-Benzylpiperidin-4-YL)-3-{3,5-dimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide

N-(1-Benzylpiperidin-4-YL)-3-{3,5-dimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide

Cat. No.: B11320174
M. Wt: 458.5 g/mol
InChI Key: MOEGUWISQYLXOK-UHFFFAOYSA-N
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Description

N-(1-Benzylpiperidin-4-YL)-3-{3,5-dimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide is a complex organic compound that belongs to the class of benzylpiperidines This compound is characterized by its unique structure, which includes a piperidine ring conjugated to a benzyl group and a furochromenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzylpiperidin-4-YL)-3-{3,5-dimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide typically involves multiple steps. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the benzyl group. The furochromenyl moiety is then synthesized separately and coupled with the piperidine derivative under specific reaction conditions. The final step involves the formation of the propanamide linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzylpiperidin-4-YL)-3-{3,5-dimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(1-Benzylpiperidin-4-YL)-3-{3,5-dimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Benzylpiperidin-4-YL)-3-{3,5-dimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Benzylpiperidin-4-YL)-3-{3,5-dimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzylpiperidine core with a furochromenyl moiety sets it apart from other similar compounds, potentially leading to unique applications and effects.

Properties

Molecular Formula

C28H30N2O4

Molecular Weight

458.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C28H30N2O4/c1-18-17-33-25-15-26-24(14-23(18)25)19(2)22(28(32)34-26)8-9-27(31)29-21-10-12-30(13-11-21)16-20-6-4-3-5-7-20/h3-7,14-15,17,21H,8-13,16H2,1-2H3,(H,29,31)

InChI Key

MOEGUWISQYLXOK-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NC4CCN(CC4)CC5=CC=CC=C5)C

Origin of Product

United States

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